molecular formula C13H16N4O2 B3982449 4,4'-(2,4-pentanediylidene)bis(5-methyl-2,4-dihydro-3H-pyrazol-3-one)

4,4'-(2,4-pentanediylidene)bis(5-methyl-2,4-dihydro-3H-pyrazol-3-one)

Cat. No. B3982449
M. Wt: 260.29 g/mol
InChI Key: QBABLFBLQXDWGX-SQXCDDPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4'-(2,4-pentanediylidene)bis(5-methyl-2,4-dihydro-3H-pyrazol-3-one), also known as PMDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PMDP has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments have been studied extensively.

Scientific Research Applications

4,4'-(2,4-pentanediylidene)bis(5-methyl-2,4-dihydro-3H-pyrazol-3-one) has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 4,4'-(2,4-pentanediylidene)bis(5-methyl-2,4-dihydro-3H-pyrazol-3-one) has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. 4,4'-(2,4-pentanediylidene)bis(5-methyl-2,4-dihydro-3H-pyrazol-3-one) has also been used as a ligand in metal complexes, which have been studied for their catalytic properties. In material science, 4,4'-(2,4-pentanediylidene)bis(5-methyl-2,4-dihydro-3H-pyrazol-3-one) has been used as a building block for the synthesis of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4'-(2,4-pentanediylidene)bis(5-methyl-2,4-dihydro-3H-pyrazol-3-one) is not well understood. However, studies have shown that 4,4'-(2,4-pentanediylidene)bis(5-methyl-2,4-dihydro-3H-pyrazol-3-one) can interact with various enzymes and proteins, leading to changes in their activity. 4,4'-(2,4-pentanediylidene)bis(5-methyl-2,4-dihydro-3H-pyrazol-3-one) has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
4,4'-(2,4-pentanediylidene)bis(5-methyl-2,4-dihydro-3H-pyrazol-3-one) has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 4,4'-(2,4-pentanediylidene)bis(5-methyl-2,4-dihydro-3H-pyrazol-3-one) can inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. 4,4'-(2,4-pentanediylidene)bis(5-methyl-2,4-dihydro-3H-pyrazol-3-one) has also been shown to exhibit antiviral activity against certain viruses, including HIV-1 and HSV-1. In vivo studies have shown that 4,4'-(2,4-pentanediylidene)bis(5-methyl-2,4-dihydro-3H-pyrazol-3-one) can reduce inflammation and pain in animal models of arthritis.

Advantages and Limitations for Lab Experiments

4,4'-(2,4-pentanediylidene)bis(5-methyl-2,4-dihydro-3H-pyrazol-3-one) has several advantages for lab experiments, including its high purity and stability. 4,4'-(2,4-pentanediylidene)bis(5-methyl-2,4-dihydro-3H-pyrazol-3-one) is also easy to synthesize using simple and cost-effective methods. However, 4,4'-(2,4-pentanediylidene)bis(5-methyl-2,4-dihydro-3H-pyrazol-3-one) has some limitations, including its low solubility in water, which can limit its use in certain applications. 4,4'-(2,4-pentanediylidene)bis(5-methyl-2,4-dihydro-3H-pyrazol-3-one) can also exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays.

Future Directions

Future research on 4,4'-(2,4-pentanediylidene)bis(5-methyl-2,4-dihydro-3H-pyrazol-3-one) could focus on exploring its potential applications in drug discovery and development. 4,4'-(2,4-pentanediylidene)bis(5-methyl-2,4-dihydro-3H-pyrazol-3-one) could be used as a scaffold for the synthesis of new compounds with improved pharmacological properties. Further studies could also be conducted to elucidate the mechanism of action of 4,4'-(2,4-pentanediylidene)bis(5-methyl-2,4-dihydro-3H-pyrazol-3-one) and its interactions with enzymes and proteins. In addition, studies could be conducted to optimize the synthesis of 4,4'-(2,4-pentanediylidene)bis(5-methyl-2,4-dihydro-3H-pyrazol-3-one) and improve its solubility and bioavailability.

properties

IUPAC Name

(4Z)-3-methyl-4-[(4Z)-4-(3-methyl-5-oxo-1H-pyrazol-4-ylidene)pentan-2-ylidene]-1H-pyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-6(10-8(3)14-16-12(10)18)5-7(2)11-9(4)15-17-13(11)19/h5H2,1-4H3,(H,16,18)(H,17,19)/b10-6-,11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBABLFBLQXDWGX-SQXCDDPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C1=C(C)CC(=C2C(=NNC2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NNC(=O)/C1=C(\C/C(=C/2\C(=O)NN=C2C)/C)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-(2,4-pentanediylidene)bis(5-methyl-2,4-dihydro-3H-pyrazol-3-one)
Reactant of Route 2
4,4'-(2,4-pentanediylidene)bis(5-methyl-2,4-dihydro-3H-pyrazol-3-one)

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